
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO4S and a molecular weight of 229.68 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a methanesulfonyl group, and a carboxylate ester. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine-3-carboxylic acid with methanesulfonyl chloride in the presence of a base, followed by esterification with methanol and subsequent conversion to the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride can be compared to other sulfonyl-containing azetidine derivatives, such as:
Methyl 3-methanesulfonylazetidine-3-carboxylate: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
3-Methanesulfonylazetidine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and reactivity.
Azetidine-3-carboxylate derivatives: Various derivatives with different substituents on the azetidine ring can exhibit unique reactivity and biological activities.
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C6H12ClNO4S |
|---|---|
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
methyl 3-methylsulfonylazetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-11-5(8)6(3-7-4-6)12(2,9)10;/h7H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
RVQKKKRPVSMVSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CNC1)S(=O)(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
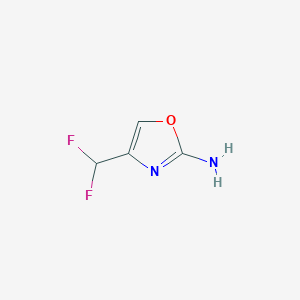
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)
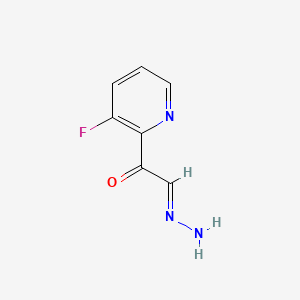


![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
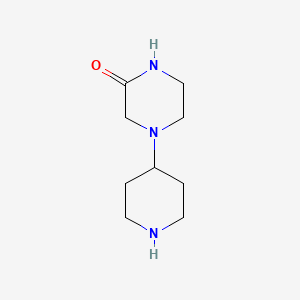
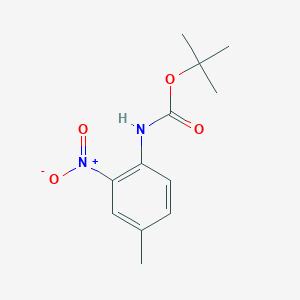
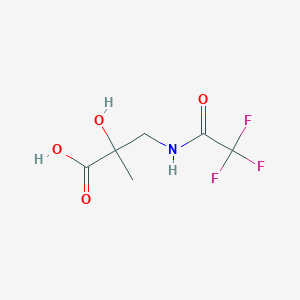
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
